

theoretical properties of 4-Bromo-2,5-dimethylbenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylbenzaldehyde

Cat. No.: B1282258

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An In-depth Technical Guide to 4-Bromo-2,5-dimethylbenzaldehyde

This technical guide offers a comprehensive examination of **4-Bromo-2,5-dimethylbenzaldehyde**, a key aromatic building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental theoretical properties, provides robust experimental methodologies, and explores its strategic application in the synthesis of complex molecular architectures.

Core Molecular Profile & Theoretical Insights

4-Bromo-2,5-dimethylbenzaldehyde (C_9H_9BrO) is a trifunctionalized benzene derivative. The interplay between the electron-withdrawing aldehyde, the sterically influential methyl groups, and the synthetically versatile bromine atom defines its unique chemical behavior. The aldehyde group activates the aromatic ring towards certain transformations while also serving as a primary reactive site. The ortho and meta methyl groups provide steric hindrance that can direct incoming reagents and modulate the reactivity of the adjacent functional groups. The bromine atom at the para-position is an excellent leaving group for a variety of powerful cross-coupling reactions.

Table 1: Physicochemical Properties of **4-Bromo-2,5-dimethylbenzaldehyde**

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO	[1]
Molecular Weight	213.07 g/mol	[1]
CAS Number	88111-74-4	[2]
Appearance	Solid	
Melting Point	70-74 °C	
Boiling Point	283.7±25.0 °C (Predicted)	
Density	1.40±0.1 g/cm ³ (Predicted)	
Topological Polar Surface Area	17.1 Å ²	[1]

Strategic Synthesis and Purification

The reliable synthesis of **4-Bromo-2,5-dimethylbenzaldehyde** is paramount for its use in subsequent, often complex, synthetic routes. The most direct and logical approach is the electrophilic aromatic substitution (bromination) of the commercially available precursor, 2,5-dimethylbenzaldehyde.

Protocol: Electrophilic Bromination of 2,5-Dimethylbenzaldehyde

This protocol is a self-validating system, where reaction progress can be easily monitored, and the product's identity is confirmed through standard analytical techniques. The choice of a non-polar solvent like dichloromethane and a selective brominating agent like N-Bromosuccinimide (NBS) with a radical initiator is a standard, field-proven method for achieving regioselective bromination on activated rings.

Materials:

- 2,5-Dimethylbenzaldehyde
- N-Bromosuccinimide (NBS)

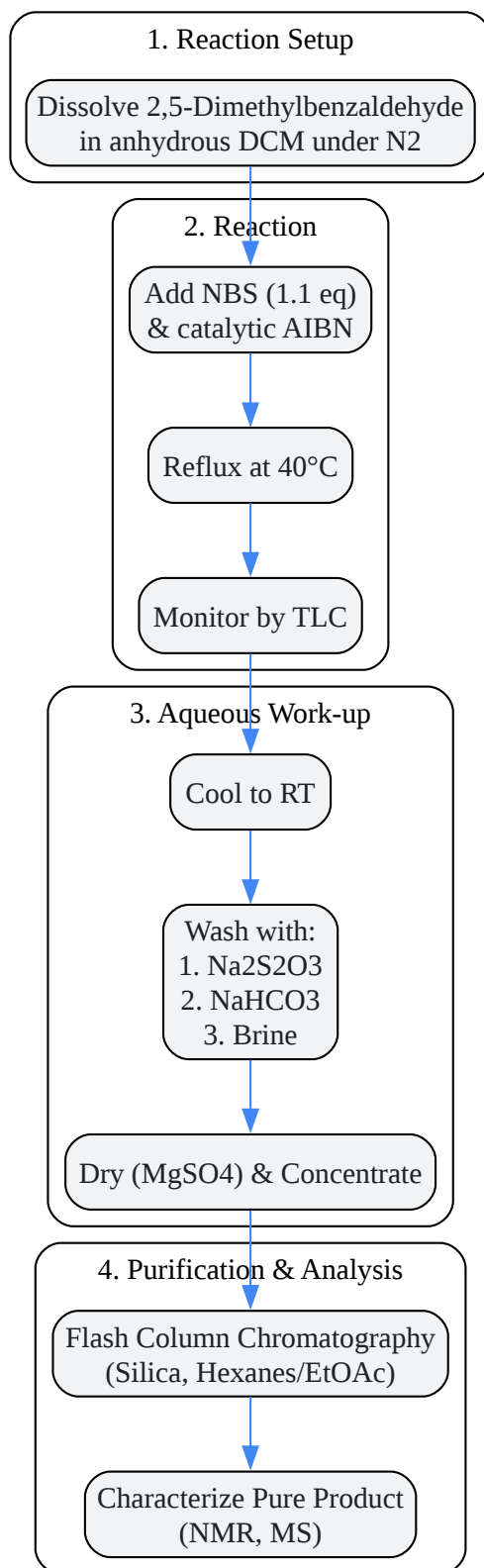
- Dichloromethane (DCM), anhydrous
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel (for column chromatography)
- Hexanes and Ethyl Acetate (for elution)

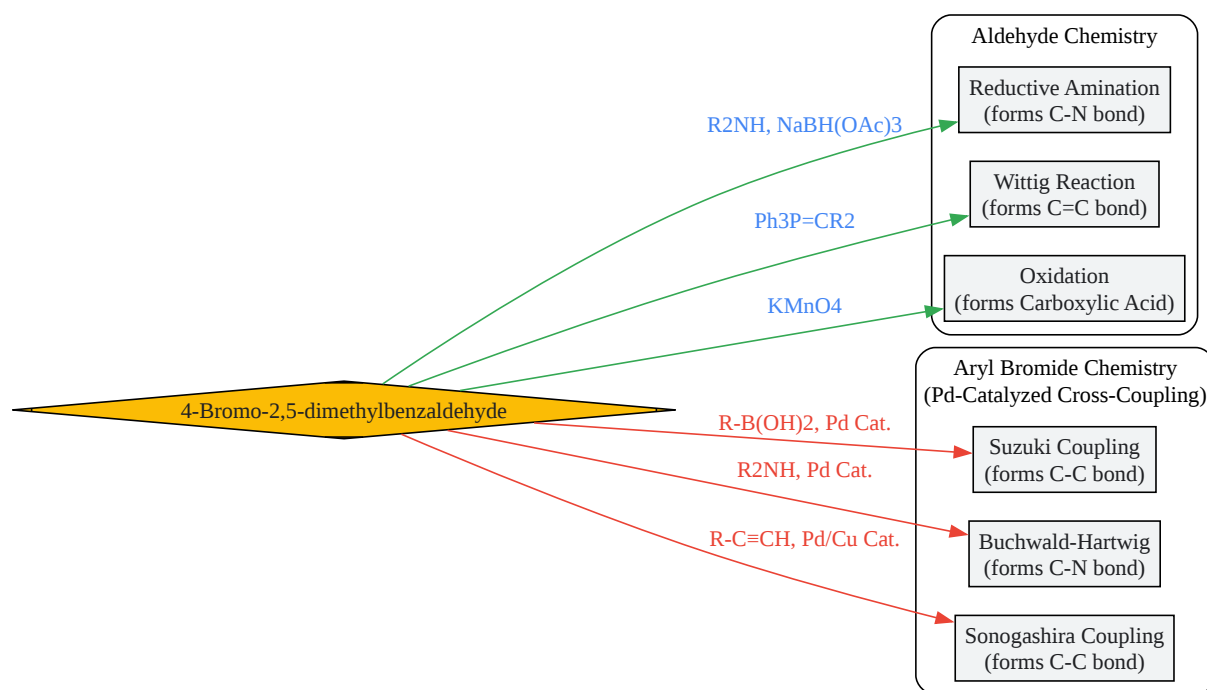
Step-by-Step Methodology:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,5-dimethylbenzaldehyde (1.0 eq) in anhydrous dichloromethane.
- Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) to the solution. Causality: A slight excess of NBS ensures complete consumption of the starting material.
- Initiation: Add a catalytic amount (0.02 eq) of AIBN or BPO. Causality: A radical initiator is used to facilitate the formation of the bromine radical, which is the active electrophile in this type of reaction.
- Reaction Execution: Heat the mixture to reflux (approx. 40°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up:
 - Cool the reaction to room temperature.
 - Wash the organic layer with saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution to quench any remaining bromine.

- Wash with saturated NaHCO_3 solution to neutralize any acidic byproducts.
- Wash with brine to remove residual water.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Diagram 1: Synthesis Workflow





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